molecular formula C6H8N2O7S B068390 3-Amino-4-hydroxy-5-nitrobenzene-1-sulfonic acid hydrate CAS No. 175278-60-1

3-Amino-4-hydroxy-5-nitrobenzene-1-sulfonic acid hydrate

Cat. No.: B068390
CAS No.: 175278-60-1
M. Wt: 252.2 g/mol
InChI Key: HJASIPICABEOAV-UHFFFAOYSA-N
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Description

3-Amino-4-hydroxy-5-nitrobenzene-1-sulfonic acid hydrate is a chemical compound with the molecular formula C6H8N2O7S and a molecular weight of 252.197 g/mol . It is also known by its IUPAC name, 3-amino-4-hydroxy-5-nitrobenzenesulfonic acid;hydrate . This compound is characterized by the presence of amino, hydroxy, nitro, and sulfonic acid functional groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-hydroxy-5-nitrobenzene-1-sulfonic acid hydrate typically involves the nitration of 3-amino-4-hydroxybenzenesulfonic acid. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 5-position of the benzene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the hydrate form .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-hydroxy-5-nitrobenzene-1-sulfonic acid hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-4-hydroxy-5-nitrobenzene-1-sulfonic acid hydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-4-hydroxy-5-nitrobenzene-1-sulfonic acid hydrate involves its functional groups interacting with molecular targets. The amino and hydroxy groups can form hydrogen bonds and participate in nucleophilic reactions, while the nitro group can undergo reduction to form reactive intermediates. These interactions can affect various biochemical pathways and molecular targets, leading to its diverse applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-4-hydroxy-5-nitrobenzene-1-sulfonic acid hydrate is unique due to the presence of both amino and nitro groups on the benzene ring, which allows it to participate in a wide range of chemical reactions. Its hydrate form also enhances its solubility and stability, making it suitable for various applications in research and industry .

Properties

IUPAC Name

3-amino-4-hydroxy-5-nitrobenzenesulfonic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O6S.H2O/c7-4-1-3(15(12,13)14)2-5(6(4)9)8(10)11;/h1-2,9H,7H2,(H,12,13,14);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJASIPICABEOAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)O)[N+](=O)[O-])S(=O)(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80420808
Record name 3-Amino-4-hydroxy-5-nitrobenzene-1-sulfonic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80420808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175278-60-1
Record name Benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro-, hydrate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175278-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-4-hydroxy-5-nitrobenzene-1-sulfonic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80420808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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